molecular formula C16H12N2O3 B14619888 Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- CAS No. 60498-31-9

Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-

Cat. No.: B14619888
CAS No.: 60498-31-9
M. Wt: 280.28 g/mol
InChI Key: SOTQWBOGQWEBPZ-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- is an organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- typically involves the cyclization of anthranilic acid amides. The reaction conditions often require heating under reflux in a suitable solvent such as acetonitrile. The process may involve the use of catalysts to facilitate the cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one
  • 2-(2-ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[(5-methyl-2-furanyl)methyl]-N-(3-pyridinylmethyl)acetamide
  • 2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Uniqueness

Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- is unique due to its specific chemical structure, which imparts distinct properties and reactivity.

Properties

CAS No.

60498-31-9

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide

InChI

InChI=1S/C16H12N2O3/c1-10(19)17-12-8-6-11(7-9-12)15-18-14-5-3-2-4-13(14)16(20)21-15/h2-9H,1H3,(H,17,19)

InChI Key

SOTQWBOGQWEBPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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